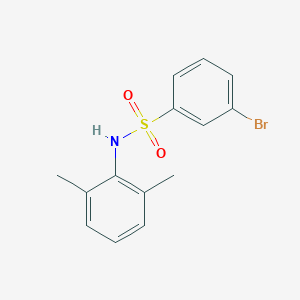![molecular formula C17H11F3N2O B262862 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFP and is a pyrazole-based compound that has a trifluoromethyl group attached to one of its phenyl rings.
科学的研究の応用
1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC), which is an enzyme involved in the regulation of various cellular processes, including cell growth and differentiation. TFP has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, important mediators of inflammation.
作用機序
The mechanism of action of 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves the inhibition of protein kinase C (PKC) and cyclooxygenase-2 (COX-2) enzymes. TFP binds to the active site of these enzymes and prevents their activity, leading to a decrease in the production of prostaglandins and other mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. TFP has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde in lab experiments is its specificity for the inhibition of protein kinase C (PKC) and cyclooxygenase-2 (COX-2) enzymes. This specificity allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using TFP in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. One potential direction is the development of new derivatives of TFP with improved potency and selectivity for the inhibition of PKC and COX-2 enzymes. Another direction is the study of the potential use of TFP in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of TFP may lead to the development of new therapies for these conditions.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has potential applications in various fields of scientific research. Its specificity for the inhibition of protein kinase C (PKC) and cyclooxygenase-2 (COX-2) enzymes makes it a valuable tool for the study of these enzymes and their roles in various cellular processes. However, its potential toxicity may limit its use in vivo, and further research is needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.
合成法
The synthesis of 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 1-phenyl-3-benzoylpyrazole in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
特性
分子式 |
C17H11F3N2O |
|---|---|
分子量 |
316.28 g/mol |
IUPAC名 |
1-phenyl-3-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)14-6-4-5-12(9-14)16-13(11-23)10-22(21-16)15-7-2-1-3-8-15/h1-11H |
InChIキー |
OILVTLIHTGMWLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C=O |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
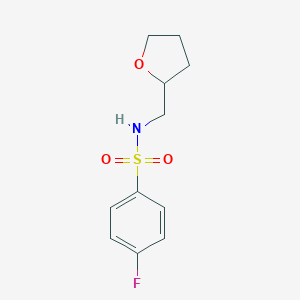
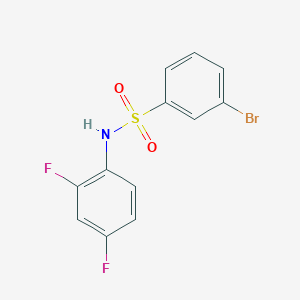
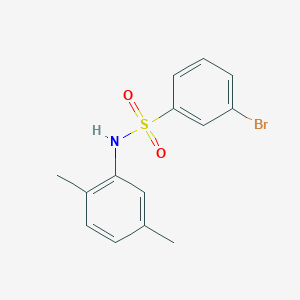
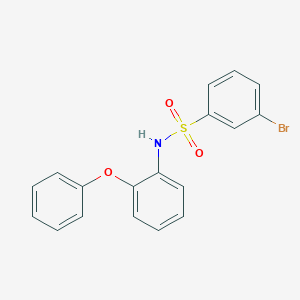
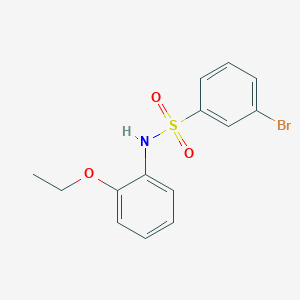
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)


